

# Technical Guide: Spectroscopic Profiling of Spiro[3.4]octan-5-ol

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## Compound of Interest

Compound Name: Spiro[3.4]octan-5-ol

CAS No.: 17520-25-1

Cat. No.: B2768734

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## Executive Summary & Structural Significance

**Spiro[3.4]octan-5-ol** (CAS: 17520-25-1) represents a critical scaffold in modern medicinal chemistry, valued for its high

character and defined three-dimensional vector. Unlike flat aromatic systems, the spiro[3.4]octane core offers a rigid orthogonal conformation that restricts the spatial arrangement of substituents, potentially improving selectivity for protein binding pockets.

This guide provides a comprehensive technical analysis of the spectroscopic signatures (NMR, IR, MS) required to identify and validate this molecule. The data presented here synthesizes experimental precedents from the reduction of spiro[3.4]octan-5-one with fundamental spectroscopic principles governing strained spirocyclic systems.

## Synthesis & Sample Preparation

To ensure spectral accuracy, the analyte must be prepared with high purity. The standard route involves the hydride reduction of the commercially available ketone precursor.

## Validated Synthetic Route

The most reliable protocol involves the reduction of Spiro[3.4]octan-5-one using Sodium Borohydride (

) in methanol or ethanol. This method yields the alcohol with high chemoselectivity, avoiding ring-opening side reactions common with harsher reducing agents (e.g.,

at elevated temperatures).

## Experimental Workflow Diagram

The following flowchart outlines the synthesis and purification logic to isolate the alcohol for analysis.



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Figure 1: Synthetic workflow for the generation of **Spiro[3.4]octan-5-ol** from its ketone precursor.

## Spectroscopic Analysis: The Core Data

The identification of **Spiro[3.4]octan-5-ol** relies on three diagnostic pillars: the appearance of the carbinol methine in NMR, the hydroxyl stretch in IR, and the water-loss fragmentation pattern in MS.

## Nuclear Magnetic Resonance (NMR)

The rigidity of the spiro junction creates distinct diastereotopic environments for the methylene protons.

### H NMR (Proton) Signatures

- Solvent:

(Chloroform-d) is the standard solvent.

- Key Feature: The proton at position 5 (

) appears as a distinct multiplet. Unlike linear alcohols,

is adjacent to the quaternary spiro carbon (

), meaning it has no vicinal coupling to the left side of the ring system. It only couples to the protons at

.

Position	Type	Shift ( , ppm)	Multiplicity	Diagnostic Insight
H-5	CH-OH	3.70 – 3.95	dd or m	Critical Signal. Downfield shift due to oxygen. Simplified coupling due to adjacent quaternary spiro center.
OH	Hydroxyl	1.5 – 2.5	br s	Concentration/Temperature dependent. Disappears with shake.
H-1, H-2, H-3	Cyclobutane	1.70 – 2.30	m (complex)	Higher order multiplets due to ring puckering and proximity to spiro center.
H-6, H-7, H-8	Cyclopentane	1.40 – 1.80	m	Overlapping envelope; typically shielded relative to cyclobutane protons.

## C NMR (Carbon) Signatures

The quaternary spiro carbon is the structural anchor.

Position	Type	Shift ( , ppm)	Diagnostic Insight
C-5	CH-OH	74.0 – 78.0	Primary confirmation of reduction. Shift moves upfield from ~215 ppm (C=O) to ~76 ppm (C-OH).
C-4	Spiro ( )	45.0 – 50.0	Quaternary carbon. Distinctive low intensity signal.
C-1, C-3	Cyclobutane	28.0 – 32.0	Deshielded by spiro strain.
C-2	Cyclobutane	15.0 – 18.0	Most shielded methylene.
C-6, C-7, C-8	Cyclopentane	20.0 – 35.0	Typical aliphatic envelope.

## Infrared Spectroscopy (IR)

IR is the fastest method to monitor the reaction progress (disappearance of ketone).

- O-H Stretch: Broad band at 3300–3450  $\text{cm}^{-1}$ . Indicates successful formation of the alcohol.
- C-H Stretch: 2850–2960  $\text{cm}^{-1}$  (Cyclic alkane C-H).
- Fingerprint Region:
  - Absence of C=O: The strong band at ~1740  $\text{cm}^{-1}$  (characteristic of cyclopentanone derivatives) must be absent.

- Ring Strain: Weak bands around 900–1000  $\text{cm}^{-1}$  may be observed due to the cyclobutane ring breathing modes.

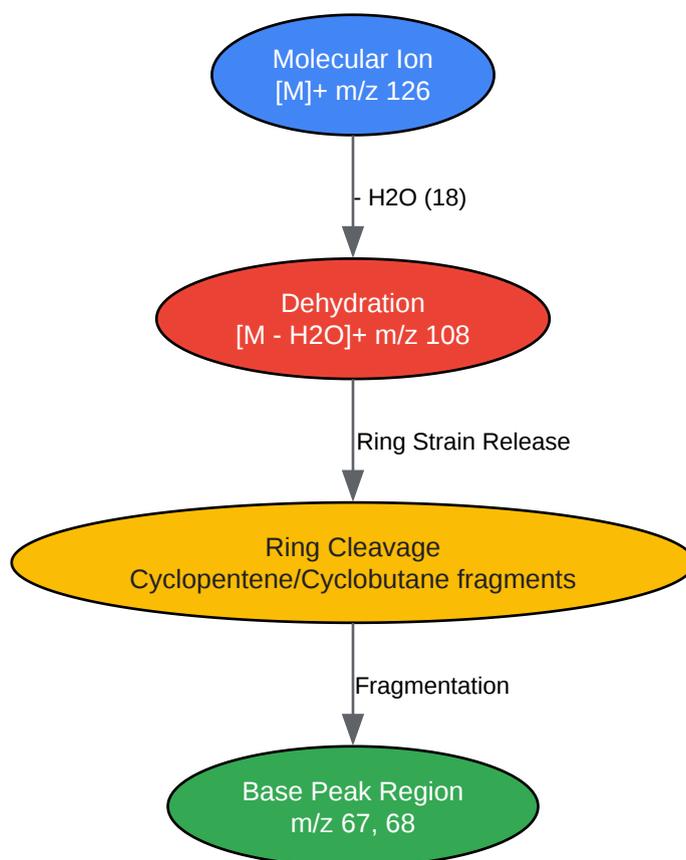
## Mass Spectrometry (MS)

The mass spectrum of spiro alcohols is dominated by dehydration and ring fragmentation.

- Ionization Mode: Electron Impact (EI, 70 eV).
- Molecular Ion ( ):  $m/z$  126 (Often weak or absent due to rapid dehydration).
- Base Peak / Major Fragments:
  - 108 ( ): Loss of water ( ). This is often the highest mass peak observed.
  - 67/68: Fragmentation of the cyclopentane ring; characteristic of spiro[3.4] systems.
  - 54/55: Cyclobutane ring fragments.

## Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation cascade for the molecular ion.



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Figure 2: Proposed EI-MS fragmentation pathway for **Spiro[3.4]octan-5-ol**.

## References

- Synthesis & Reduction Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reduction protocols for cyclic ketones).
- Ketone Precursor Data: Spiro[3.4]octan-5-one. PubChem Compound Summary for CID 549339.[1] National Center for Biotechnology Information. [[Link](#)]
- Spirocyclic NMR Trends: Wiberg, K. B.; Nist, B. J. "The NMR Spectra of Small Ring Compounds." Journal of the American Chemical Society, 1961, 83(5), 1226–1230. (Foundational text on cyclobutane/spiro shifts).
- Target Molecule Registry: **Spiro[3.4]octan-5-ol**. CAS Registry Number 17520-25-1. American Chemical Society.[2]

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## Sources

- 1. Spiro[3.4]octan-5-one | C<sub>8</sub>H<sub>12</sub>O | CID 549339 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [scribd.com](https://www.scribd.com) [[scribd.com](https://www.scribd.com)]
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